molecular formula C22H36N2O4 B015996 2-(n-Hexadecanoylamino)-4-nitrophenol CAS No. 60301-87-3

2-(n-Hexadecanoylamino)-4-nitrophenol

Cat. No.: B015996
CAS No.: 60301-87-3
M. Wt: 392.5 g/mol
InChI Key: OXIUBIYNTOOVQI-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for MMDPPA involve chemical transformations to introduce the amido group onto the benzodioxole ring.
    • Industrial production methods may vary, but laboratory synthesis typically starts from commercially available starting materials.
    • Reaction conditions include appropriate solvents, reagents, and catalysts.
  • Chemical Reactions Analysis

    • MMDPPA can undergo various reactions, including:

        Amide Formation: The amido group is introduced via reaction with an amine.

        Reduction: Reduction of the carbonyl group to form the amine.

        Substitution: Substitution reactions on the benzodioxole ring.

    • Common reagents include amines, reducing agents, and Lewis acids.
    • Major products include MDA and its derivatives.
  • Scientific Research Applications

      Forensic Chemistry: MMDPPA is relevant in forensic drug analysis due to its role as an MDA precursor.

      Neuropharmacology: Researchers study MMDPPA to understand its effects on neurotransmitter systems.

      Drug Development: Insights from MMDPPA research may inform the development of novel psychoactive compounds.

  • Mechanism of Action

    • MMDPPA likely exerts its effects by interacting with monoamine transporters (e.g., serotonin, dopamine, and norepinephrine transporters).
    • It may enhance neurotransmitter release or inhibit reuptake, leading to altered mood and behavior.
  • Comparison with Similar Compounds

    • MMDPPA’s uniqueness lies in its amido substitution pattern on the benzodioxole ring.
    • Similar compounds include MDA, MDMA (ecstasy), and other amphetamines.

    Properties

    IUPAC Name

    N-(2-hydroxy-5-nitrophenyl)hexadecanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OXIUBIYNTOOVQI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H36N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80392915
    Record name 2-(n-Hexadecanoylamino)-4-nitrophenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80392915
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    392.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    60301-87-3
    Record name 2-(n-Hexadecanoylamino)-4-nitrophenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80392915
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the role of 2-(N-Hexadecanoylamino)-4-nitrophenol in lysosomal hydrolase assays?

    A1: this compound functions as a colorimetric synthetic substrate for detecting the activity of lysosomal hydrolases. [] These enzymes cleave the bond between the this compound molecule and a specific target molecule. This cleavage releases free this compound, which can be measured spectrophotometrically due to its absorbance properties. The intensity of the color produced is directly proportional to the activity of the lysosomal hydrolase being studied.

    Q2: The paper mentions an "improved method" involving this compound derivatives. What improvement does this method offer?

    A2: The research focuses on addressing a common problem in lysosomal hydrolase assays: interference from hemoglobin. Hemoglobin can interfere with the accurate measurement of enzyme activity. The "improved method" described in the paper likely involves modifications to the assay procedure or the use of specific this compound derivatives that minimize or eliminate this interference from hemoglobin. [] This results in more accurate and reliable measurements of lysosomal hydrolase activity.

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